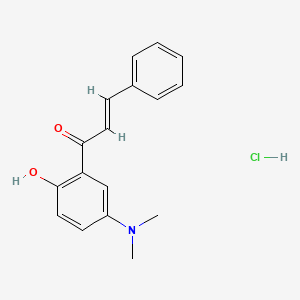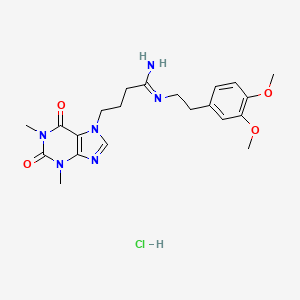
Bravelle
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urofollitropin is a purified form of human follicle-stimulating hormone (FSH) used primarily to treat infertility in females by inducing follicle development in women without primary ovarian failure . It is derived from human urine and consists of two non-covalently linked glycoproteins, the alpha and beta subunits . This hormone plays a crucial role in the development of ovarian follicles, making it essential for reproductive health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Urofollitropin is typically extracted and purified from the urine of post-menopausal women . The process involves several steps to ensure the removal of impurities and other proteins. The hormone is then purified using advanced methods, including monoclonal antibody affinity purification .
Industrial Production Methods: In industrial settings, the production of urofollitropin involves large-scale collection of urine from post-menopausal women, followed by extraction and purification processes. The hormone is then formulated into a dry preparation containing menopausal gonadotrophin with follicle-stimulating activity .
Chemical Reactions Analysis
Types of Reactions: Urofollitropin, being a protein-based hormone, does not undergo typical chemical reactions like small organic molecules. it can be subject to glycosylation, a post-translational modification where carbohydrate groups are added to the protein .
Common Reagents and Conditions: The glycosylation process involves enzymes and specific conditions that facilitate the addition of carbohydrate groups to the protein structure .
Major Products Formed: The primary product formed from these reactions is the glycosylated form of urofollitropin, which is essential for its biological activity and stability .
Scientific Research Applications
Urofollitropin has a wide range of applications in scientific research, particularly in the fields of reproductive medicine and endocrinology . Some of its key applications include:
Infertility Treatment: Urofollitropin is used to stimulate ovarian follicular growth in women undergoing assisted reproductive technologies such as in vitro fertilization (IVF) and gamete intrafallopian transfer (GIFT).
Hormone Replacement Therapy: It is used in hormone replacement therapy to induce ovulation in women with anovulatory infertility.
Research on Follicle Development: Urofollitropin is used in research studies to understand the mechanisms of follicle development and the role of FSH in reproductive health.
Mechanism of Action
Urofollitropin exerts its effects by binding to the follicle-stimulating hormone receptor (FSHR), a G-protein-coupled receptor located on the surface of ovarian follicle cells . This binding activates intracellular signaling pathways that promote follicular growth and development . The primary molecular targets of urofollitropin are the FSH receptors on granulosa cells within the ovarian follicles .
Comparison with Similar Compounds
Follitropin Alfa: A recombinant form of FSH used for similar indications as urofollitropin.
Follitropin Beta: Another recombinant form of FSH with slightly different glycosylation patterns compared to follitropin alfa.
Uniqueness of Urofollitropin: Urofollitropin is unique in that it is derived from human urine, whereas follitropin alfa and beta are produced using recombinant DNA technology . This difference in production methods can lead to variations in glycosylation patterns and biological activity . Additionally, urofollitropin is often preferred in certain clinical settings due to its natural origin and historical use in reproductive medicine .
Properties
Molecular Formula |
C42H65N11O12S2 |
|---|---|
Molecular Weight |
980.2 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C42H65N11O12S2/c1-6-21(4)33-40(63)52-34(22(5)54)41(64)49-28(16-31(44)56)37(60)50-29(19-67-66-18-25(43)35(58)47-27(38(61)51-33)15-23-9-11-24(55)12-10-23)42(65)53-13-7-8-30(53)39(62)48-26(14-20(2)3)36(59)46-17-32(45)57/h9-12,20-22,25-30,33-34,54-55H,6-8,13-19,43H2,1-5H3,(H2,44,56)(H2,45,57)(H,46,59)(H,47,58)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)/t21-,22+,25-,26-,27-,28-,29-,30-,33-,34-/m0/s1 |
InChI Key |
ZDRRIRUAESZNIH-BZGUUIOASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)[C@@H](C)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3,8-dimethyl-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12713708.png)





